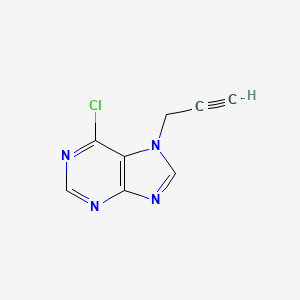
6-chloro-3-(6-chloropyridin-3-yl)pyridazin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-chloro-3-(6-chloropyridin-3-yl)pyridazin-4-ol” is a complex organic molecule that contains two chloropyridinyl groups attached to a pyridazinol core . It’s important to note that the specific details about this compound are not widely available, indicating that it may be a novel or less-studied compound .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a pyridazin-4-ol group, which is a six-membered ring with two nitrogen atoms and one hydroxyl group. This ring is substituted at the 3-position with a 6-chloropyridin-3-yl group, which is a pyridine ring with a chlorine atom at the 6-position . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Mécanisme D'action
The mechanism of action of this compound is not clear from the available information. Its biological activity, if any, would depend on its ability to interact with biological targets such as proteins or DNA. Further studies, including in vitro and in vivo testing, would be needed to determine its biological effects .
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-3-(6-chloropyridin-3-yl)pyridazin-4-ol involves the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine hydrate to form 6-chloropyridazin-3-amine. This intermediate is then reacted with 4-chloro-3-nitrophenol in the presence of a base to form the desired product.", "Starting Materials": [ "6-chloropyridine-3-carboxylic acid", "hydrazine hydrate", "4-chloro-3-nitrophenol" ], "Reaction": [ "Step 1: React 6-chloropyridine-3-carboxylic acid with hydrazine hydrate in ethanol to form 6-chloropyridazin-3-amine.", "Step 2: React 6-chloropyridazin-3-amine with 4-chloro-3-nitrophenol in the presence of a base, such as potassium carbonate, in a solvent such as DMF, to form 6-chloro-3-(6-chloropyridin-3-yl)pyridazin-4-ol." ] } | |
Numéro CAS |
2367037-78-1 |
Formule moléculaire |
C9H5Cl2N3O |
Poids moléculaire |
242.06 g/mol |
Nom IUPAC |
6-chloro-3-(6-chloropyridin-3-yl)-1H-pyridazin-4-one |
InChI |
InChI=1S/C9H5Cl2N3O/c10-7-2-1-5(4-12-7)9-6(15)3-8(11)13-14-9/h1-4H,(H,13,15) |
Clé InChI |
YSIKAKDVXOPEFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C2=NNC(=CC2=O)Cl)Cl |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



